methyl 4-(N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)sulfamoyl)benzoate
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .
Chemical Reactions Analysis
Thiophene-based analogs have been used by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Catalysis and Synthesis
Silica molecular sieves containing framework Lewis acid centers (e.g., Zr-β, Sn-β) catalyze Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans for biobased terephthalic acid precursors production. This process identifies main side products in the synthesis of methyl 4-(methoxymethyl)benzene carboxylate, suggesting a pathway for the synthesis of p-xylene and methyl p-toluate from renewable sources (Pacheco et al., 2015).
Photophysical Properties
Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives exhibit unique luminescence properties, with quantum yield enhancements observed upon substitution, demonstrating potential for advanced optical and electronic materials (Kim et al., 2021).
Green Chemistry
An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives via intermolecular cycloaddition in aqueous medium using surfactants demonstrates the compound's utility in sustainable chemistry approaches (Kumar et al., 2017).
Enzymatic Polymerization
2,5-Bis(hydroxymethyl)furan, a monomer analogous in structure and potential application to the discussed compound, has been used in enzymatic polymerization to create novel biobased polyesters, highlighting the broader potential of furan derivatives in biomaterials (Jiang et al., 2014).
Mechanism of Action
Target of Action
Methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]benzoate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anti-inflammatory , antimicrobial , and antihypertensive activities.
Mode of Action
Other thiophene-based compounds, such as suprofen, are known to act as nonsteroidal anti-inflammatory drugs . Another example, articaine, is used as a voltage-gated sodium channel blocker and dental anesthetic . These examples suggest that thiophene-based compounds can interact with their targets in a variety of ways to exert their effects.
Biochemical Pathways
Thiophene-based compounds are known to interact with a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Given the diverse pharmacological properties of thiophene-based compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c1-24-18(21)12-2-4-14(5-3-12)27(22,23)19-10-15(20)17-7-6-16(25-17)13-8-9-26-11-13/h2-9,11,15,19-20H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFEEXQTUAEGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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